N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is a complex organic compound with a molecular formula of C19H14N2O2S. This compound features a unique structure that combines a chromeno-thiazole moiety with a cinnamamide group, making it an interesting subject for various scientific studies.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents at different positions on the thiazole ring . These interactions can lead to a range of biological effects.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antiretroviral, antifungal, and antineoplastic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with chromone derivatives under controlled conditions . The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromeno-thiazole derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Chromeno-thiazole derivatives: These compounds share the chromeno-thiazole core structure but differ in their functional groups.
Cinnamamide derivatives: These compounds share the cinnamamide group but differ in their core structures.
Uniqueness
N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is unique due to its combined chromeno-thiazole and cinnamamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)23-12-16(18)24-19/h1-11H,12H2,(H,20,21,22)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCACAVNKMAIEU-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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